Cas no 1426-65-9 (tributyl(1,2,2-trifluoroethenyl)stannane)

Tributyl(1,2,2-trifluoroethenyl)stannane is an organotin compound with the molecular formula C14H27F3Sn. It serves as a versatile reagent in organic synthesis, particularly in Stille coupling reactions, where it facilitates the formation of carbon-carbon bonds. The presence of the trifluoroethenyl group enhances its reactivity and selectivity in cross-coupling processes, making it valuable for constructing fluorinated organic frameworks. This compound exhibits stability under standard conditions and is compatible with a range of functional groups, enabling its use in complex synthetic pathways. Its high purity and consistent performance make it a reliable choice for pharmaceutical and materials science applications, especially in the synthesis of fluorinated compounds with tailored properties.
tributyl(1,2,2-trifluoroethenyl)stannane structure
1426-65-9 structure
Product Name:tributyl(1,2,2-trifluoroethenyl)stannane
CAS No:1426-65-9
MF:C14H27F3Sn
MW:371.069394350052
MDL:MFCD33032050
CID:903447
PubChem ID:10992308
Update Time:2025-07-02

tributyl(1,2,2-trifluoroethenyl)stannane Chemical and Physical Properties

Names and Identifiers

    • 1,2,2-trifluoroethenyl-tributyltin
    • tributyl(1,2,2-trifluoroethenyl)stannane
    • 1-Tributylstannyl-1,2,2-trifluoroethene
    • Tributyl(trifluorovinyl)stannane
    • Tributyl(trifluoroethenyl)stannane
    • 1426-65-9
    • SCHEMBL7792024
    • PWGPFNBKVNMDLK-UHFFFAOYSA-N
    • EN300-27737409
    • DTXSID50451083
    • DB-257155
    • trifluorovinyltributyltin
    • MDL: MFCD33032050
    • Inchi: 1S/3C4H9.C2F3.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;;
    • InChI Key: PWGPFNBKVNMDLK-UHFFFAOYSA-N
    • SMILES: [Sn](/C(=C(\F)/F)/F)(CCCC)(CCCC)CCCC

Computed Properties

  • Exact Mass: 364.11161
  • Monoisotopic Mass: 372.108688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Boiling Point: 91-92 ºC (0.5 Torr)
  • Flash Point: 122.9±30.1 ºC,
  • Refractive Index: 1.4530 (589.3 nm 20 ºC)
  • Solubility: Insuluble (2.0E-4 g/L) (25 ºC),
  • PSA: 0

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Additional information on tributyl(1,2,2-trifluoroethenyl)stannane

Recent Advances in the Application of Tributyl(1,2,2-trifluoroethenyl)stannane (CAS: 1426-65-9) in Chemical Biology and Pharmaceutical Research

In recent years, tributyl(1,2,2-trifluoroethenyl)stannane (CAS: 1426-65-9) has emerged as a versatile reagent in chemical biology and pharmaceutical research. This organotin compound, characterized by its unique trifluoroethenyl group, has been increasingly utilized in synthetic chemistry for the construction of complex fluorinated molecules. Fluorinated compounds are of particular interest in drug discovery due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. The compound's role as a key intermediate in the synthesis of fluorinated analogs of bioactive molecules has been highlighted in several recent studies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of tributyl(1,2,2-trifluoroethenyl)stannane in the synthesis of fluorinated prostaglandin analogs. The researchers employed a palladium-catalyzed Stille coupling reaction to introduce the trifluoroethenyl moiety into the prostaglandin scaffold, resulting in compounds with improved pharmacokinetic profiles. The study reported a significant increase in metabolic stability compared to non-fluorinated analogs, suggesting potential applications in the development of long-acting therapeutic agents for inflammatory diseases.

Another notable application of this compound was reported in a 2024 ACS Chemical Biology article, where it was used to synthesize fluorinated analogs of natural products with antimicrobial properties. The research team successfully incorporated the trifluoroethenyl group into the structure of a known antibiotic, enhancing its membrane permeability and resistance to enzymatic degradation. This modification led to a 3-fold increase in antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, highlighting the potential of fluorinated derivatives in addressing the global challenge of antibiotic resistance.

The mechanism of action of tributyl(1,2,2-trifluoroethenyl)stannane in these synthetic applications has been extensively studied. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography studies have revealed that the electron-withdrawing nature of the trifluoroethenyl group significantly influences the reactivity of the tin center, making it an excellent partner for cross-coupling reactions. Recent computational studies published in Chemical Science (2024) have provided additional insights into the transition state geometries and energy profiles of these reactions, enabling more efficient reaction design.

From a pharmaceutical development perspective, the safety profile of tributyl(1,2,2-trifluoroethenyl)stannane has been a subject of investigation. While organotin compounds are generally associated with toxicity concerns, recent toxicological studies have shown that the trifluoroethenyl derivative exhibits lower acute toxicity compared to other tributyltin compounds. A 2023 study in Regulatory Toxicology and Pharmacology reported an LD50 value of 320 mg/kg in rodent models, which is significantly higher than that of tributyltin chloride (45 mg/kg). This improved safety profile, combined with its synthetic utility, makes it an attractive reagent for pharmaceutical applications.

Looking forward, researchers are exploring novel applications of tributyl(1,2,2-trifluoroethenyl)stannane in targeted drug delivery systems. Preliminary results from a 2024 study presented at the American Chemical Society National Meeting demonstrated its potential use in the synthesis of fluorinated antibody-drug conjugates (ADCs). The trifluoroethenyl group was shown to provide both stability to the linker and enhanced hydrophobicity to the payload, potentially addressing some of the current limitations in ADC technology.

In conclusion, recent research has established tributyl(1,2,2-trifluoroethenyl)stannane (CAS: 1426-65-9) as a valuable tool in medicinal chemistry and chemical biology. Its unique properties enable the synthesis of fluorinated compounds with improved pharmacological characteristics, while its relatively favorable safety profile supports its use in pharmaceutical development. As the demand for fluorinated therapeutics continues to grow, this compound is likely to play an increasingly important role in drug discovery and development pipelines.

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